molecular formula C17H23NO2 B12078775 R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine

R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine

Cat. No.: B12078775
M. Wt: 273.37 g/mol
InChI Key: GXDRAXWYUPRCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine: is a complex organic compound belonging to the piperidine family Piperidine derivatives are known for their significant roles in pharmaceuticals and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine typically involves multiple steps:

    Starting Materials: The synthesis begins with readily available starting materials such as phenethylamine and ethyl acetoacetate.

    Formation of Piperidine Ring: The key step involves the formation of the piperidine ring through cyclization reactions. This can be achieved using methods like the Mannich reaction or reductive amination.

    Introduction of Functional Groups: The ethoxycarbonyl and methyl groups are introduced through esterification and alkylation reactions, respectively.

    Final Steps: The final steps involve purification and characterization of the compound using techniques like chromatography and spectroscopy.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient production, and employing advanced purification techniques like crystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine can undergo various chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Saturated piperidine derivatives.

    Substitution: Various substituted piperidine compounds.

Scientific Research Applications

R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studying receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets neurotransmitter receptors and enzymes involved in metabolic pathways.

    Pathways Involved: It modulates signaling pathways by binding to receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog with a basic nitrogen-containing ring.

    Phenethylamine: Shares the phenethyl group but lacks the piperidine ring.

    Ethyl Acetoacetate: Contains the ethoxycarbonyl group but is structurally different.

Uniqueness

R-[(S)-Phenethyl]-6-ethoxycarbonyl-4-methyl-3,4-didehydro piperidine is unique due to its combination of functional groups and the presence of a piperidine ring, which imparts specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

ethyl 4-methyl-1-(1-phenylethyl)-3,6-dihydro-2H-pyridine-6-carboxylate

InChI

InChI=1S/C17H23NO2/c1-4-20-17(19)16-12-13(2)10-11-18(16)14(3)15-8-6-5-7-9-15/h5-9,12,14,16H,4,10-11H2,1-3H3

InChI Key

GXDRAXWYUPRCJV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=C(CCN1C(C)C2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.